In Vivo Protective Efficacy: ENPP (R = CH₂CH₃) vs. Structurally Varied p-Nitrophenyl Phosphoramidate Analogs in Soman-Challenged Guinea Pigs
ENPP (R = CH₂CH₃) was evaluated alongside five other p-nitrophenyl phosphoramidate analogs and pyridostigmine in a guinea pig model of soman poisoning [1]. The study measured the increase in subcutaneous LD₅₀ of soman following pretreatment with each compound at doses producing 30% acetylcholinesterase inhibition. Across the tested analogs, the protective ratio varied up to almost fivefold depending on the R-group structure [1]. While the study did not report isolated protective ratio values for each individual compound in the abstract, the authors noted that three compounds offered a higher degree of protection than pyridostigmine [1], and the two phosphoramidates providing the highest protective ratio also yielded better 24-hour post-intoxication condition compared to pyridostigmine-pretreated animals [1]. This demonstrates that within this compound class, minor structural variations produce large-magnitude efficacy differences not predictable a priori.
| Evidence Dimension | Protective efficacy against soman poisoning (increase in LD₅₀ of soman) |
|---|---|
| Target Compound Data | Included in the p-nitrophenyl phosphoramidate series with R = CH₂CH₃; one of the analogs evaluated that offered higher protection than pyridostigmine |
| Comparator Or Baseline | Five other p-nitrophenyl phosphoramidates (R = CH₂CH₂F, CH₂CHF₂, CH₂CF₃, CH₂CH₂CH₂CH₃, CH₂CH₂Cl), (NH₂)₂P(O)OC₆H₄-p-NO₂, and pyridostigmine |
| Quantified Difference | Protective ratio varied up to almost fivefold across analogs; three compounds offered higher protection than pyridostigmine |
| Conditions | Guinea pig in vivo model; intravenous pretreatment at doses producing 30% blood AChE inhibition in atropinized animals; subcutaneous soman challenge |
Why This Matters
The up to fivefold variation in protective efficacy among structurally similar analogs establishes that empirical, compound-specific selection based on this comparative dataset is mandatory—generic interchange within the phosphoramidate series introduces unacceptable and unquantified efficacy risk.
- [1] Langenberg JP, De Jong LP, Benschop HP. Protection of guinea pigs against soman poisoning by pretreatment with p-nitrophenyl phosphoramidates. Toxicol Appl Pharmacol. 1996 Oct;140(2):444-50. PMID: 8887462. DOI: 10.1006/taap.1996.0241. View Source
